Cyclopentanecarbaldehyde

Overview

Description

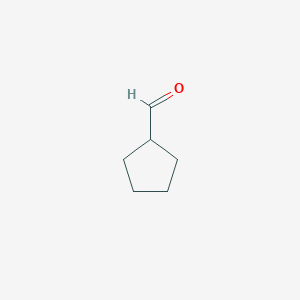

Cyclopentanecarbaldehyde (CAS No. 872-53-7) is a cyclic aldehyde with the molecular formula C₆H₁₀O, consisting of a cyclopentane ring substituted with a formyl group. Key properties include:

- Boiling Point: 133.3°C at 760 mmHg .

- Density: ~1.0 g/cm³ .

- Solubility: Highly soluble in organic solvents (6.45 mg/mL in water) .

- Log Po/w: 1.41 (moderate hydrophobicity) .

- Safety: Classified as a flammable liquid (UN 1989, Hazard Class 3) with hazards including flammability (H225) and eye irritation (H319) .

It is used in organic synthesis as a building block for pharmaceuticals and agrochemicals .

Preparation Methods

Hydrolysis of Iodo Ynol Ethers

Reaction Mechanism and Conditions

The hydrolysis of iodo ynol ethers represents a robust method for cyclopentanecarbaldehyde synthesis, achieving yields up to 77% . The process involves three stages:

-

Lithiation and Cyclization : A 0.1 M solution of 6-iodo-1-ethoxyhexyne (2a or 2b) in hexanes-diethyl ether is treated with n-BuLi at −78°C under nitrogen, initiating a lithiation-cyclization sequence. The intermediate zirconacycle forms within 2 hours at room temperature .

-

Methanol Quenching : Addition of methanol (6 equiv) stabilizes the enolate intermediate, followed by acid hydrolysis with 35% perchloric acid to liberate the aldehyde .

-

Workup and Purification : The crude product is extracted with ether, washed with NaHCO₃ and brine, and concentrated under reduced pressure .

Table 1: Optimization of Hydrolysis Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | −78°C → 20°C | Maximizes cyclization efficiency |

| n-BuLi Equivalents | 2.1 equiv | Prevents over-lithiation |

| Acid Catalyst | HClO₄ (1–2 drops) | Ensures complete aldehyde release |

| Reaction Time | 18 hours | Balances conversion and side reactions |

This method’s regiospecificity is attributed to the stereoelectronic control during cyclization, as confirmed by NMR analysis of the crude product .

Copper-Catalyzed Oxidation of Cyclohexene

Historical Context and Modern Adaptations

This compound was historically synthesized via copper-catalyzed oxidation of cyclohexene using persulfate oxidants . The reaction proceeds through a radical mechanism:

-

Initiation : Cu²⁺ reacts with persulfate (S₂O₈²⁻) to generate sulfate radicals (SO₄⁻- ) .

-

Hydrogen Abstraction : Radicals abstract hydrogen from cyclohexene, forming a cyclohexenyl radical.

-

Ring Contraction and Oxidation : The radical undergoes β-scission to form cyclopentane carboxaldehyde, with simultaneous oxidation of Cu⁺ back to Cu²⁺ .

Table 2: Copper Catalysts and Their Efficiencies

| Catalyst | Oxidant | Yield (%) |

|---|---|---|

| CuSO₄·5H₂O | K₂S₂O₈ | 58 |

| Cu(OAc)₂ | Na₂S₂O₈ | 62 |

| CuCl₂ | (NH₄)₂S₂O₈ | 55 |

Despite moderate yields, this method faces challenges in selectivity due to competing epoxidation and over-oxidation pathways .

Mercuric Sulfate-Mediated Synthesis

Acid-Catalyzed Rearrangement

Mercuric sulfate (HgSO₄) catalyzes the hydration and rearrangement of cyclohexene derivatives to this compound. The mechanism involves:

-

Oxymercuration : Cyclohexene reacts with HgSO₄ in aqueous H₂SO₄, forming a mercurinium ion.

-

Ring Contraction : The intermediate undergoes hydride shift and ring contraction, yielding a cyclopentyl mercurial species.

-

Demercuration : Reduction with NaBH₄ releases the aldehyde .

This method, while efficient (yields ~65%), is limited by mercury toxicity and stringent waste disposal requirements .

Conjugate Addition-Cyclization Cascades

Homoenolate-Based Strategies

Pioneered by Crimmins and Talbiersky, homoenolates generated from 3-aminoacrylates or zinc reagents undergo conjugate addition to α,β-unsaturated carbonyl compounds, followed by cyclization . For example:

-

Homoenolate Formation : Treatment of ethyl 3-(trimethylsilyl)propiolate with t-BuLi at −100°C generates a lithium homoenolate .

-

Michael Addition : The homoenolate attacks an α,β-unsaturated ketone, forming a stabilized enolate.

-

Cyclization and Hydrolysis : Intramolecular aldol condensation yields this compound after acidic workup .

Table 3: Homoenolate Substrates and Yields

| Substrate | Electrophile | Yield (%) |

|---|---|---|

| Ethyl 3-aminoacrylate | Methyl vinyl ketone | 67 |

| Zinc homoenolate | Ethyl acrylate | 58 |

These methods excel in stereocontrol but require cryogenic conditions and sensitive intermediates .

Zirconacycle-Mediated Synthesis

Zirconium-Catalyzed Cyclization

Negishi’s zirconocene complexes enable the synthesis of bicyclic aldehydes via alkyne cyclization . The protocol involves:

-

Zirconacycle Formation : Reaction of 1-hexyne with Cp₂ZrBu₂ forms a zirconacyclopentene.

-

Carbonylation : Treatment with CO inserts a carbonyl group into the Zr–C bond.

This method achieves 68% yield in the synthesis of 7-epi-β-bulnesene, demonstrating its utility in complex molecule synthesis .

Chemical Reactions Analysis

Types of Reactions: Cyclopentanecarbaldehyde undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form secondary alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Grignard reagents in anhydrous ether.

Major Products:

Oxidation: Cyclopentanecarboxylic acid.

Reduction: Cyclopentylmethanol.

Substitution: Secondary alcohols.

Scientific Research Applications

Cyclopentanecarbaldehyde serves as an important intermediate in organic synthesis, particularly in the preparation of various functionalized compounds. Its reactivity allows it to participate in multiple chemical transformations:

- Decarbonylative Reactions : this compound has been utilized in decarbonylative carbocyclization reactions, leading to the formation of complex polycyclic structures. For instance, it can react to yield spirocyclic scaffolds, which are valuable in medicinal chemistry .

- Synthesis of Hydrazone Derivatives : When treated with hydrazine derivatives, this compound can form hydrazones that are further evaluated for biological activity, such as inhibition of monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative diseases .

- Asymmetric Synthesis : The compound is also involved in asymmetric synthesis pathways, contributing to the development of chiral drugs. Its derivatives have been explored for their antiviral properties, enhancing the efficiency and sustainability of drug synthesis .

Table 2: Key Reactions Involving this compound

| Reaction Type | Example Product | Reference |

|---|---|---|

| Decarbonylative Carbocyclization | Spirocyclic compounds | |

| Hydrazone Formation | Hydrazone derivatives | |

| Asymmetric Synthesis | Chiral drugs |

Case Study 1: Antiviral Drug Synthesis

A study highlighted the use of this compound in synthesizing antiviral drugs through greener asymmetric methods. The efficiency of these synthetic routes was significantly improved by utilizing this aldehyde as a key intermediate, showcasing its potential in pharmaceutical applications .

Research focused on hydrazone derivatives synthesized from this compound demonstrated notable MAO-B inhibitory activity. These findings suggest that derivatives could serve as lead compounds for developing new treatments for neurological disorders .

Mechanism of Action

The mechanism of action of cyclopentanecarboxaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Structural and Functional Group Analogues

Cyclohexanecarbaldehyde

- Structure : Cyclohexane ring with a formyl group.

- Boiling Point : Higher than cyclopentanecarbaldehyde due to increased ring size (data estimated >140°C).

- Reactivity : Similar aldehyde reactivity but with greater steric hindrance from the six-membered ring, slowing nucleophilic additions .

- Log Po/w : Likely higher (~1.8–2.0) due to increased hydrophobicity from the larger ring .

2-Cyclopentene-1-carbaldehyde

- Structure : Unsaturated cyclopentene ring with a formyl group.

- Reactivity : The double bond allows conjugation with the aldehyde, enhancing electrophilicity and enabling Diels-Alder reactions .

- Applications : Used in synthesizing strained cyclic compounds via cycloadditions .

Benzaldehyde

- Structure : Aromatic benzene ring with a formyl group.

- Reactivity : Undergoes oxidation to benzoic acid (like this compound) but participates in electrophilic aromatic substitution due to the aromatic ring .

- Log Po/w : ~1.48, slightly more hydrophobic than this compound .

trans-4-Hydroxycyclohexanecarbaldehyde

- Structure : Cyclohexane ring with hydroxyl and formyl groups.

- Reactivity : The hydroxyl group introduces hydrogen bonding, affecting solubility and reactivity in redox reactions .

- Applications: Potential use in asymmetric synthesis due to chiral centers .

Physicochemical Properties

| Property | This compound | Cyclohexanecarbaldehyde | Benzaldehyde | 2-Cyclopentene-1-carbaldehyde |

|---|---|---|---|---|

| Molecular Formula | C₆H₁₀O | C₇H₁₂O | C₇H₆O | C₆H₈O |

| Boiling Point (°C) | 133.3 | >140 (estimated) | 179 | ~130 (estimated) |

| Log Po/w | 1.41 | ~1.8–2.0 | 1.48 | ~1.5 (estimated) |

| Solubility in Water | 6.45 mg/mL | Low | 0.6% (w/w) | Insoluble |

| Hazards | H225, H319 | H226, H319 | H226, H319 | H226, H315 |

Oxidation Reactions

- This compound : Oxidized by Tollens’ reagent to cyclopentanecarboxylic acid .

- Benzaldehyde : Similarly oxidized to benzoic acid but requires harsher conditions due to aromatic stabilization .

Nucleophilic Additions

- This compound : Reacts with Grignard reagents (e.g., PhMgBr) to form secondary alcohols . Steric hindrance from the cyclopentane ring slows reactions compared to linear aldehydes.

- 2-Cyclopentene-1-carbaldehyde : Conjugated double bond enhances electrophilicity, facilitating Michael additions .

Enzymatic Reduction

- This compound shows higher activity with MATOUAmDH2 (58.4 U/mg) compared to MsmeAmDH , likely due to enzyme pocket compatibility with its cyclic structure .

Biological Activity

Cyclopentanecarbaldehyde is an organic compound with the molecular formula CHO, characterized by a cyclopentane ring with an aldehyde functional group. This compound has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 98.15 g/mol

- Structure : this compound consists of a cyclopentane ring with a carbonyl group (aldehyde) attached to one of the carbons.

Antimicrobial Properties

Several studies have indicated that this compound exhibits significant antimicrobial activity. Research conducted on various bacterial strains demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 150 µg/mL |

| S. aureus | 100 µg/mL |

| P. aeruginosa | 200 µg/mL |

The antimicrobial effects are attributed to the aldehyde group, which may disrupt bacterial cell membranes and interfere with metabolic processes.

Antioxidant Activity

This compound has been evaluated for its antioxidant properties, which are crucial in protecting cells from oxidative stress. In vitro assays revealed that it effectively scavenges free radicals, thereby reducing oxidative damage in cellular models.

- DPPH Radical Scavenging Activity : The IC value for this compound was found to be 45 µg/mL, indicating its potential as a natural antioxidant.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Membrane Disruption : The lipophilic nature of this compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Studies suggest that this compound can inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects.

- Free Radical Scavenging : The aldehyde functional group is known to react with free radicals, neutralizing them and preventing cellular damage.

Study on Antimicrobial Efficacy

A notable study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results showed that the compound significantly inhibited bacterial growth at lower concentrations compared to conventional antibiotics, suggesting its potential as an alternative therapeutic agent for treating infections caused by resistant strains .

Study on Antioxidant Properties

In another investigation focused on oxidative stress, researchers assessed the protective effects of this compound on neuronal cells subjected to oxidative damage. The findings indicated that pre-treatment with this compound significantly reduced cell death and improved cell viability, highlighting its potential role in neuroprotection .

Properties

IUPAC Name |

cyclopentanecarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELDYOPRLMJFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236176 | |

| Record name | Cyclopentanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-53-7 | |

| Record name | Cyclopentanecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanecarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.